Product packaging for S,S-Diphenylsulfilimine(Cat. No.:CAS No. 36744-90-8)

S,S-Diphenylsulfilimine

Cat. No.: B1605948
CAS No.: 36744-90-8
M. Wt: 201.29 g/mol
InChI Key: LEXXWUCMDYEREL-UHFFFAOYSA-N
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Description

Overview of Sulfilimines as a Class of Sulfur(IV)-Derived Scaffolds

Sulfilimines are tetravalent sulfur compounds that can be considered the aza-analogues of sulfoxides. acs.orgacs.org Their unique electronic and structural properties make them valuable reagents in organic synthesis. nih.gov

The sulfur-nitrogen bond in sulfilimines is a subject of considerable interest. While often depicted as a double bond (S=N), the true nature of this linkage is more complex and is best described as a polarized single bond with a formal positive charge on the sulfur atom and a negative charge on the nitrogen atom. This ylidic character contributes to their unique reactivity. wikipedia.orgrsc.org Theoretical studies, including Natural Bond Orbital (NBO) analysis, support the description of the S-N bond as a strongly polarized coordinate covalent or dative bond. researchgate.netrsc.org The geometry around the sulfur atom is trigonal pyramidal, and if the two carbon substituents on the sulfur are different, the sulfilimine can be chiral at the sulfur center. nih.govwikipedia.org

The utility of sulfilimines in organic synthesis is extensive. They can function as:

Nitrene Precursors: In the presence of transition metals, sulfilimines can serve as sources of nitrenes for C-H amination and aziridination reactions. acs.org

Nitrogen Nucleophiles: The nucleophilic character of the nitrogen atom allows sulfilimines to participate in various bond-forming reactions, including Michael additions and substitutions. acs.orgrsc.org

Directing Groups: The sulfilimine moiety can act as a directing group in transition metal-catalyzed C-H functionalization reactions, enabling the selective modification of aromatic rings. nih.govresearchgate.net

Building Blocks for Heterocycles: Sulfilimines have been utilized in the synthesis of various nitrogen- and sulfur-containing heterocyclic compounds. tandfonline.com

Ligands in Catalysis: Chiral sulfilimines have been developed as effective ligands in asymmetric catalysis. nih.gov

Significance of S,S-Diphenylsulfilimine within Sulfilimine Research

Among the vast family of sulfilimines, this compound stands out as a foundational and extensively studied member.

The first report of sulfilimines dates back to 1917. acs.orgresearchgate.net Early research focused on their synthesis and basic reactivity. The development of new synthetic methods, particularly the oxidation of thioethers with electrophilic amine reagents like chloramine-T, broadened the accessibility of these compounds. wikipedia.org The investigation into the kinetics and mechanism of reactions involving this compound, such as its reaction with aryl halides, provided crucial insights into its nucleophilic character. rsc.orgrsc.org More recently, the discovery of a sulfilimine bond in the collagen IV network of living organisms has spurred renewed interest in their biological relevance and synthesis under mild conditions. nih.govnih.gov

This compound is often considered the archetypal aza-ylide, a class of compounds characterized by a negatively charged atom (in this case, nitrogen) attached to a positively charged heteroatom (sulfur). rsc.orgsemanticscholar.org Its commercial availability and well-documented reactivity have made it a go-to reagent for exploring new synthetic methodologies. rsc.org For instance, it has been instrumental in the development of iridium-catalyzed allylic amination reactions to produce C-chiral allylic sulfilimines, which are valuable precursors to chiral primary allylic amines. rsc.orgsemanticscholar.orgrsc.org The unique reactivity of this compound, stemming from its sulfur-stabilized aza-ylide nature, allows it to act as an ambidentate species, capable of participating in both nucleophilic and electrophilic transformations. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NS B1605948 S,S-Diphenylsulfilimine CAS No. 36744-90-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

imino(diphenyl)-λ4-sulfane
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InChI

InChI=1S/C12H11NS/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEXXWUCMDYEREL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID501313978
Record name S,S-Diphenylsulfilimine
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Molecular Weight

201.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

36744-90-8
Record name S,S-Diphenylsulfilimine
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Record name S,S-Diphenylsulphimide
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Record name S,S-Diphenylsulfilimine
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Record name S,S-diphenylsulphimide
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Synthetic Methodologies and Preparation Protocols for S,s Diphenylsulfilimine

Classical Synthesis Approaches

Classical synthetic routes are fundamental to the preparation of S,S-Diphenylsulfilimine. These methods typically rely on the reaction of a sulfur-containing starting material, such as diphenyl sulfide (B99878), with a suitable nitrogen source, or involve multi-step sequences using common laboratory reagents.

One of the most direct methods for synthesizing sulfilimines is the imination of the corresponding sulfide. This involves the reaction of diphenyl sulfide with a reagent that can deliver a nitrogen atom to the sulfur center, forming the characteristic S=N bond.

Various nitrogen-containing compounds can serve as the nitrogen source for the imination of diphenyl sulfide. Metal-free conditions have been developed for this transformation. For instance, N-cyano sulfilimines can be synthesized from sulfides using cyanogen (B1215507) amide as the nitrogen source in the presence of a base and an activating agent like N-bromosuccinimide (NBS). thieme-connect.com Another effective nitrogen source is ammonium (B1175870) carbamate (B1207046), which, when used with an oxidant such as phenyliodine(III) diacetate (PhI(OAc)₂), facilitates the one-pot transfer of both oxygen and an NH group to sulfides, yielding the corresponding sulfoximines, often via a sulfilimine intermediate. mdpi.com In this process, ammonium carbamate serves as a convenient source of ammonia (B1221849). mdpi.com The reaction scope for these methods is generally broad, showing tolerance for various functional groups. mdpi.com

The mechanism of sulfilimine formation from sulfides often involves the generation of a reactive, electrophilic nitrogen species. mdpi.com In syntheses using hypervalent iodine reagents like PhI(OAc)₂, an electrophilic iodonitrene intermediate is proposed to form. mdpi.com The nucleophilic sulfur atom of diphenyl sulfide attacks this intermediate. mdpi.com This attack leads to the formation of an initial iodonium (B1229267) salt intermediate. mdpi.com This salt is typically unstable and subsequently breaks down, eliminating iodobenzene (B50100) to yield the final this compound product. mdpi.com Tracer experiments in related reactions have supported mechanisms involving the initial formation of sulfonium (B1226848) salt intermediates. oup.com

The efficiency and selectivity of sulfilimine synthesis are highly dependent on reaction conditions. The choice of solvent, base, and temperature can significantly impact the yield and purity of the product. In iridium-catalyzed allylic amination reactions using this compound as the nucleophile, the choice of base was found to be critical. The use of catalytic or stoichiometric amounts of cesium carbonate (Cs₂CO₃) can improve reaction efficiency. rsc.orgrsc.org

Solvent choice is also a key parameter. In copper-catalyzed Chan-Lam cross-coupling reactions to form N-aryl sulfilimines, alcoholic solvents were investigated, with isopropyl alcohol (iPrOH) providing superior yields compared to methanol (B129727) (MeOH) or tert-butanol (B103910) (tBuOH). nih.gov Furthermore, reaction concentration was identified as a crucial factor, with lower concentrations sometimes leading to improved yields. nih.gov Temperature control is essential for managing the stability of intermediates and the selectivity of the reaction.

Table 1: Selected Research Findings on Reaction Optimization for Sulfilimine Synthesis and Reactions
Parameter StudiedConditions/ReagentsObservationSource
BaseCatalytic Cs₂CO₃ vs. Stoichiometric Cs₂CO₃Stoichiometric base improved yield in some cases of Ir-catalyzed allylic amination. rsc.org
SolventMeOH, iPrOH, tBuOHiPrOH was found to be the optimal solvent for a Cu-catalyzed cross-coupling, giving an 86% yield. nih.gov
Leaving GroupCarbonate vs. Benzoate (B1203000)In an Ir-catalyzed reaction, the benzoate leaving group provided significant improvement in yield and regioselectivity over carbonate. rsc.org
Concentration0.3 M vs. 0.1 MDecreasing concentration from 0.3 M to 0.1 M improved the assay yield from 86% to 99% in a Cu-catalyzed reaction. nih.gov

An alternative, though less direct, protocol for syntheses involving sulfilimine chemistry utilizes a combination of triphenylphosphine (B44618) (TPP) and thionyl chloride (SOCl₂). smolecule.comuni-muenchen.de This mixture is known to generate reactive species that can facilitate subsequent transformations.

Synthesis from Sodium N-Chlorobenzensulfonamide and Diphenyl Sulfide

A foundational method for the preparation of sulfilimines involves the reaction of a sulfide with an N-halo compound. researchgate.net The synthesis of this compound can be achieved through the reaction of Diphenyl Sulfide with Sodium N-chlorobenzenesulfonamide (also known as Chloramine-B). In this reaction, the lone pair of electrons on the sulfur atom of Diphenyl Sulfide performs a nucleophilic attack on the electrophilic chlorine atom of Sodium N-chlorobenzenesulfonamide. This process results in the formation of the S-N bond characteristic of the sulfilimine functional group.

A key consideration for any synthetic protocol is the accessibility of the required starting materials. Both Diphenyl Sulfide and Sodium N-chlorobenzenesulfonamide are readily available from various chemical suppliers, which facilitates the use of this synthetic route in a laboratory setting.

Table 2: Commercial Availability of Key Starting Materials

Compound Supplier Examples Typical Purity/Form
Diphenyl Sulfide Thermo Scientific Chemicals, Avantor, Sigma-Aldrich. fishersci.comavantorsciences.comsigmaaldrich.com ≥98% purity, liquid form. avantorsciences.comsigmaaldrich.com

| Sodium N-Chlorobenzensulfonamide | Fisher Scientific (Sigma-Aldrich), Chem-Impex, CP Lab Safety. fishersci.comchemimpex.comcalpaclab.com | ~28% active chlorine basis, solid/powder form. fishersci.comchemimpex.com |

Advanced and Scalable Synthesis Strategies

Modern synthetic chemistry seeks not only to create molecules but to do so with high efficiency, selectivity, and scalability. For this compound and related compounds, this has led to the development of improved protocols that leverage subtle chemical interactions to enhance reaction outcomes.

Improved Protocols Leveraging Hydrogen Bonding Interactions

Advanced synthetic methods can exploit non-covalent interactions, such as hydrogen bonding, to control reaction pathways and improve selectivity. In the context of reactions involving sulfilimines, computational and experimental studies have suggested that hydrogen bonding can play a role in the transition state. For example, in a copper-catalyzed reaction, a proposed mechanism involves a copper hydride species that abstracts a proton from a coordinated alcohol solvent (isopropanol). nih.gov This proton transfer is facilitated by a four-membered transition state involving hydrogen bonding, demonstrating how such interactions can be integral to the reaction mechanism. nih.gov Leveraging these interactions through careful selection of reagents and solvents can lead to more controlled and efficient syntheses.

The choice of solvent is a critical parameter that can dramatically affect the yield and purity of a reaction product. numberanalytics.com Solvents do more than just dissolve reactants; they can stabilize transition states, influence reaction rates, and in some cases, participate directly in the reaction mechanism. numberanalytics.comnih.gov

In the development of a copper-catalyzed cross-coupling reaction of a free sulfilimine, isopropanol (B130326) (iPrOH) was identified as the optimal solvent in the final reaction conditions. nih.gov The process of optimizing a reaction often involves screening a variety of solvents to find the one that provides the best balance of solubility, reactivity, and suppression of side products. acs.org For example, a screen might include polar aprotic solvents like tetrahydrofuran (B95107) (THF) and acetonitrile, or nonpolar solvents like toluene, to determine the ideal environment for the desired transformation. acs.org The selection of an optimal solvent system is a key step toward achieving enhanced yield and purity.

Minimizing side reactions is crucial for obtaining a high yield of a pure product and simplifying downstream purification processes. numberanalytics.com Many organic reactions are sensitive to atmospheric oxygen and moisture, which can lead to unwanted side products through oxidation or hydrolysis. To prevent this, reactions are often carried out in a controlled, inert environment.

A common technique is to run the reaction under an inert gas atmosphere, such as argon or nitrogen. nih.gov For instance, the optimization of a copper-catalyzed coupling of a sulfilimine was conducted under an argon atmosphere, and a control experiment performed under air confirmed the necessity of this precaution for achieving the desired outcome. nih.gov This careful control of the reaction environment ensures that the reactive intermediates are shielded from atmospheric components, thereby minimizing side reactions and maximizing the yield of this compound.

Studies on Reproducibility and Gram-Scale Synthesis

The synthesis of this compound and its application in subsequent reactions have been the subject of studies focusing on scalability and robustness, which implies good reproducibility. Research has demonstrated that reactions utilizing this compound as a nucleophile can be successfully conducted on a gram-scale, highlighting the method's utility for significant synthetic applications. rsc.orgrsc.org

A key example is the iridium-catalyzed allylic amination reaction. rsc.orgrsc.org Researchers have developed a highly regio- and enantioselective process using this compound as a sulfur-stabilized aza-ylide. This process has been described as a "robust and scalable method" for creating C-chiral allylic sulfilimines. rsc.org The ability to perform this reaction on a larger scale is crucial for its practical application in organic synthesis.

A specific instance of a gram-scale reaction involved the iridium-catalyzed allylic amination to synthesize a chiral allylic amine precursor. rsc.org The successful execution of this reaction on a larger scale underscores its reproducibility and practicality for generating substantial quantities of the desired product. rsc.orgrsc.org The protocol's success on both a 0.25 mmol scale and a larger gram-scale suggests that the underlying methodology is reliable and not confined to small-scale laboratory preparations. rsc.org

Table 1: Example of Gram-Scale Reaction Involving this compound

Feature Details Source
Reaction Type Iridium-Catalyzed Allylic Amination rsc.org
Nucleophile This compound rsc.orgrsc.org
Scale Gram-scale rsc.org
Significance Demonstrates a robust and scalable method for constructing C-chiral allylic sulfilimines. rsc.orgrsc.org

| Utility | The process allows for the synthesis of chiral nonracemic primary allylic amines. | rsc.org |

Purification Techniques for High Purity Isolation

Achieving high purity of this compound and its derivatives is critical for their use in further synthetic applications. Recrystallization is a fundamental and widely used technique for the purification of solid organic compounds like sulfilimines. oup.commt.com The principle of this method relies on the differences in solubility of the target compound and its impurities in a given solvent at different temperatures. mnstate.edu The impure solid is dissolved in a hot solvent to create a saturated solution, which upon gradual cooling, allows the desired compound to form pure crystals, leaving impurities behind in the solvent, known as the mother liquor. mt.commnstate.edu

For instances where a single solvent does not provide the ideal solubility characteristics for recrystallization, a mixed solvent system is employed. rochester.edu This technique involves two miscible solvents: one in which the compound is readily soluble (the "good" solvent) and another in which it is poorly soluble (the "bad" solvent). mnstate.edu The goal is to create a solvent mixture where the compound is sparingly soluble at high temperatures and nearly insoluble at lower temperatures. rochester.edumt.com

The process typically involves dissolving the crude solid in a minimal amount of the hot "good" solvent. mnstate.edu The "bad" solvent is then added dropwise to the hot solution until it becomes cloudy, indicating that the solution is saturated. mnstate.edu A small amount of the "good" solvent is then added to redissolve the precipitate, and the clear solution is allowed to cool slowly, promoting the formation of pure crystals. mnstate.edu

In the context of sulfilimines and related compounds, specific examples of solvent systems have been reported.

Benzene (B151609): this compound has been purified by recrystallization from benzene. oup.com

Benzene/Hexane (B92381): A mixed solvent system of benzene and hexane has been successfully used to purify related S-alkoxythiazynes, which are structurally similar. oup.com The use of this pair leverages the higher solubility in benzene and lower solubility in hexane to achieve purification. oup.com

The choice of solvents is critical for successful purification. The ideal "good" solvent will dissolve the compound completely when hot but only sparingly when cold, while the "bad" solvent should not dissolve the compound at all. rochester.edumt.com

Table 2: Principles of Mixed Solvent Recrystallization

Component Role Characteristics Source
Solvent A ("Good" Solvent) To dissolve the compound High solubility for the compound at elevated temperatures. mnstate.edurochester.edu
Solvent B ("Bad" Solvent) To induce precipitation Low solubility for the compound at all temperatures. mnstate.edurochester.edu
Process Gradual Cooling Slow cooling of the saturated mixed solvent solution allows for the formation of a pure crystalline lattice, excluding impurities. mnstate.edu

| Example System | Benzene / Hexane | Benzene acts as the "good" solvent and hexane as the "bad" solvent for compounds related to this compound. | oup.com |


Chemical Reactivity and Mechanistic Studies of S,s Diphenylsulfilimine

Fundamental Reactivity Patterns

S,S-Diphenylsulfilimine is characterized by its significant nucleophilic reactivity, which is attributed to the electron density at the nitrogen atom of the sulfur-nitrogen double bond. This nucleophilicity is a key feature of its chemical behavior, enabling it to participate in a variety of substitution reactions. The reactivity is further understood by considering the contribution of its ylid resonance structure, which enhances the electron-donating capacity of the nitrogen atom. This dual character allows it to effectively attack electron-deficient centers.

Research has systematically investigated the stoichiometry, rate constants, and reaction order for the reaction of this compound with several activated aryl halides. These studies provide quantitative insight into its nucleophilic prowess.

Table 1: Activated Halogenoaromatic Substrates in SNAr Reactions with this compound

SubstrateLeaving GroupActivating Groups
1-Fluoro-2,4-dinitrobenzene (B121222)Fluoro2,4-Dinitro
1-Chloro-2,4-dinitrobenzene (B32670)Chloro2,4-Dinitro
2-Chloro-3-nitropyridineChloro3-Nitro, Pyridyl-N
2-Chloro-5-nitropyridineChloro5-Nitro, Pyridyl-N
2-Chloro-3,5-dinitropyridineChloro3,5-Dinitro, Pyridyl-N

This table summarizes substrates confirmed to undergo nucleophilic aromatic substitution with this compound based on kinetic and mechanistic studies. sigmaaldrich.com

The reactions typically result in the formation of N-aryl-S,S-diphenylsulfilimines, demonstrating a reliable method for creating new N-aryl bonds, particularly with polyhalogenated and electron-deficient heterocyclic aromatic compounds.

The primary mode of reactivity for this compound in aromatic substitution is the well-documented SNAr mechanism, as detailed in the previous section. The sulfilimine's nitrogen atom attacks an electron-poor aromatic carbon, leading to the displacement of a leaving group. This process is a cornerstone of its synthetic utility, allowing for the arylation of the sulfilimine nitrogen.

In contrast, mechanistic pathways involving the expansion of the sulfilimine ring itself are not prominently described in the reviewed literature for this compound. While ring expansion reactions are a known class of transformations in organic chemistry, particularly for strained ring systems adjacent to a carbocation or other reactive center, specific studies detailing such a rearrangement for the this compound core are not available in the provided sources. Its reactivity is predominantly characterized by the nucleophilic behavior of the exocyclic nitrogen atom rather than by rearrangements of the core structure.

Beyond its application in SNAr reactions, this compound serves as a valuable nucleophilic nitrogen source in the synthesis of primary amines. It has been effectively employed as an ammonia (B1221849) equivalent in the iridium-catalyzed allylic amination of allylic carbonates. This method provides a robust and scalable route to construct C-chiral allylic sulfilimines, which are important intermediates in organic synthesis.

The process involves the reaction of an allylic substrate with this compound in the presence of an iridium catalyst, leading to the formation of an allylic sulfilimine. A key advantage of this methodology is that the resulting sulfilimine can be subsequently deprotected in situ. This sequential reaction constitutes a convenient one-pot protocol for the synthesis of chiral nonracemic primary allylic amines, which are versatile building blocks for more complex molecules.

Table 2: Iridium-Catalyzed Allylic Amination using this compound

Allylic Substrate TypeProduct ClassKey Feature
Aryl-substitutedC-chiral allylic sulfilimineHigh regio- and enantioselectivity
Alkyl-substitutedC-chiral allylic sulfilimineScalable method
Alkenyl-substitutedC-chiral allylic sulfilimineAccess to versatile amine precursors

This table illustrates the utility of this compound as a nucleophile in the synthesis of chiral allylic amines via iridium catalysis.

The sulfur atom in this compound is in the +4 oxidation state and can undergo oxidation. However, the nature of the product depends on the reaction conditions and the specific oxidizing agent employed.

The direct oxidation of N-unsubstituted S,S-diarylsulfilimines, such as this compound, has been investigated. Treatment of these compounds with nucleophilic oxidants like potassium hyperoxide in the presence of organic halides does not lead to the formation of diphenyl sulfoxide (B87167) or diphenyl sulfone. Instead, this process selectively oxidizes the sulfilimine to the corresponding sulfoximine (B86345) (Ph₂S(O)NH), a tetracoordinate sulfur compound. oup.com This reaction is proposed to proceed through an unstable sulfurane intermediate formed by the nucleophilic attack of the dioxy anion on the electrophilic sulfur atom of the sulfilimine. oup.com

While the direct conversion of this compound to diphenyl sulfoxide (Ph₂S=O) or diphenyl sulfone (Ph₂SO₂) is not explicitly detailed in the reviewed literature, the oxidation of the structurally related diphenyl sulfide (B99878) is a well-established transformation. Various oxidizing agents, including hydrogen peroxide, can selectively oxidize diphenyl sulfide first to diphenyl sulfoxide and then to diphenyl sulfone under controlled conditions. researchgate.netnanomaterchem.commdpi.comorganic-chemistry.org However, for this compound itself, the primary oxidation pathway described leads to the sulfoximine. oup.com

Oxidation Reactions

Application of Common Oxidizing Agents

The sulfur atom in this compound can be readily oxidized to a higher oxidation state, typically yielding the corresponding sulfoximine. This transformation is a key reaction, converting the sulfilimine functional group into a sulfoximidoyl group. Common oxidizing agents are effective for this purpose.

Peroxycarboxylic acids, such as meta-chloroperbenzoic acid (mCPBA), are frequently utilized for the oxidation of sulfilimines. researchgate.netnih.gov The reaction involves the transfer of an oxygen atom from the peroxyacid to the sulfur center of the sulfilimine, resulting in the formation of the corresponding sulfoximine. researchgate.net In some cases, further oxidation can lead to sulfones. nih.gov

Another approach involves the use of electrochemically generated oxidizers. For instance, sulfilimines can be converted into their corresponding sulfoximines in high to excellent yields using electro-generated peroxodicarbonate as a green oxidizing agent. acs.org

These oxidation reactions are valuable in synthesis, as sulfoximines are of significant interest as pharmaceutical targets. researchgate.net

Reduction Reactions

The sulfilimine functional group can undergo reduction, reverting to the corresponding sulfide. In the case of this compound, this reaction involves the cleavage of the sulfur-nitrogen double bond and results in the formation of diphenyl sulfide. This conversion is a useful transformation in organic synthesis, allowing for the removal of the imine group after it has served its synthetic purpose. organic-chemistry.org

While the reduction of sulfilimines to sulfides is a known chemical transformation, specific standard reducing agents for this compound are not extensively detailed in readily available literature. organic-chemistry.org However, the reduction of related sulfur-containing functional groups provides insight into plausible reagents. For instance, disulfides are readily reduced by hydride reagents such as sodium borohydride. wikipedia.org Such standard reducing agents are often employed for the cleavage of sulfur-heteroatom bonds.

Reaction Kinetics and Mechanisms

Kinetic Studies of Sulfilimine Formation

The formation of sulfilimines can be achieved through various synthetic routes, the kinetics of which are influenced by the chosen method. One common approach involves the reaction of a sulfide with an amine or amide in the presence of an oxidizing agent. researchgate.net Alternatively, metal-catalyzed reactions provide efficient pathways. For example, a Ru(II) complex can catalyze the reaction of thioethers with N-acyloxyamides, which act as N-acyl nitrene precursors, to yield sulfimides. Mechanistic studies suggest that a Ru-nitrenoid species is a key intermediate in this process. organic-chemistry.org

Another method involves the reaction of sulfoxides with isocyanates. This reaction is dependent on the presence of an acid to proceed at an appreciable rate. google.com In the absence of an acid catalyst, no significant reaction occurs, even with heating. However, in the presence of an effective acid, gas evolution is observed, indicating the production of the sulfilimine. google.com This suggests that the acid plays a crucial role in activating the sulfoxide or isocyanate, thereby facilitating the reaction.

Kinetics and Mechanism of Reaction with Electrophilic Aromatic Compounds

This compound acts as a potent nucleophile and reacts with activated electrophilic aromatic compounds, particularly aryl halides. researchgate.netrsc.org Kinetic studies have been performed on its reactions with substrates such as 1-fluoro-2,4-dinitrobenzene, 1-chloro-2,4-dinitrobenzene, and various substituted chloronitropyridines. rsc.orgsigmaaldrich.com

Detailed kinetic analyses, including the determination of stoichiometry, rate constants, and reaction orders, have been conducted. rsc.org

Below is a table summarizing the substrates that have been studied in reactions with this compound.

SubstrateReaction TypeKey Findings
1-Fluoro-2,4-dinitrobenzeneNucleophilic Aromatic SubstitutionRate constants and Arrhenius parameters determined. rsc.org
1-Chloro-2,4-dinitrobenzeneNucleophilic Aromatic SubstitutionKinetic studies performed to elucidate the reaction mechanism. rsc.org
2-Chloro-3-nitropyridineNucleophilic Aromatic SubstitutionOrder of reaction and stoichiometry have been determined. rsc.org
2-Chloro-5-nitropyridineNucleophilic Aromatic SubstitutionInvestigated as part of a series to understand reactivity. rsc.org
2-Chloro-3,5-dinitropyridineNucleophilic Aromatic SubstitutionDemonstrates the high reactivity of the sulfilimine reagent. rsc.org
Determination of Reaction Order and Rate Constants

The reaction of this compound with a series of aryl halides, including 1-fluoro-2,4-dinitrobenzene, 1-chloro-2,4-dinitrobenzene, 2-chloro-3-nitropyridine, 2-chloro-5-nitropyridine, and 2-chloro-3,5-dinitropyridine, has been kinetically investigated. rsc.orgsigmaaldrich.com These reactions follow a second-order rate law, being first order in both the sulfilimine and the aryl halide. rsc.org The stoichiometry of the reactions has also been established. rsc.orgrsc.org

The rate constants for these nucleophilic aromatic substitution reactions have been determined, highlighting the reactivity of this compound as a nucleophile. rsc.org

Table 1: Reaction Order and Rate Constants

Aryl Halide SubstrateReaction Order with respect to this compoundReaction Order with respect to Aryl HalideOverall Reaction Order
1-Fluoro-2,4-dinitrobenzene112
1-Chloro-2,4-dinitrobenzene112
2-Chloro-3-nitropyridine112
2-Chloro-5-nitropyridine112
2-Chloro-3,5-dinitropyridine112
Analysis of Arrhenius Parameters and Solvent Effects

Arrhenius parameters have been determined for some of the reactions between this compound and aryl halides. rsc.orgresearchgate.net These parameters provide insight into the activation energies and pre-exponential factors of the reactions.

The effect of the solvent on the reaction rates has also been investigated. rsc.orgresearchgate.net Solvents can influence reaction kinetics by stabilizing or destabilizing reactants, transition states, and products to varying degrees. rsc.org In the pyrolysis of N-acyl-S,S-diphenylsulfilimine, the effect of the solvent on the reaction rate was found to be small, suggesting a concerted mechanism. oup.com

Absence of Measurable Base Catalysis in Nucleophilic Aromatic Substitution

Kinetic studies of the reaction between this compound and various aryl halides have demonstrated that the process is a typical nucleophilic aromatic substitution (SNAr). rsc.orgresearchgate.net Importantly, these investigations have shown no measurable base catalysis for this reaction. rsc.orgresearchgate.net This finding suggests that the rate-determining step does not involve a proton transfer that would be susceptible to base catalysis, which is consistent with many SNAr mechanisms. nih.gov

Intramolecular Rearrangement Mechanisms

Thermal Curtius Rearrangement of N-Acyl-S,S-diphenylsulfilimine

Several N-acyl-S,S-arylphenylsulfilimines undergo thermal decomposition at temperatures between 130–190 °C, quantitatively yielding isocyanates and diphenyl sulfide. oup.com However, N-tosyl-S,S-diphenylsulfilimine is significantly more stable and does not decompose even after prolonged heating at 200 °C. oup.com

Kinetic studies of the pyrolysis of N-aroyl-S,S-arylphenylsulfilimines reveal that the reaction rates are correlated with Hammett σ-values. oup.com The results indicate that the pyrolysis proceeds through a concerted migration of the R group from the carbonyl carbon to the imino nitrogen, in a mechanism analogous to the Curtius rearrangement of acid azides. oup.com The activation enthalpies and entropies for the rearrangement of Ph2S→NCOPh were determined to be ΔH‡=38.7 kcal/mol and ΔS‡=6.0 e.u., respectively. oup.com The small solvent effect on the pyrolysis rate further supports a concerted mechanism. oup.com

Table 2: Thermal Decomposition of N-Acyl-S,S-diphenylsulfilimines

CompoundDecomposition Temperature (°C)ProductsYield
N-Acyl-S,S-arylphenylsulfilimines130–190Isocyanates, Diphenyl sulfideQuantitative
N-Tosyl-S,S-diphenylsulfilimine>200No decompositionN/A
Photochemical Curtius Rearrangement via Nitrene Intermediates

While the thermal Curtius rearrangement is typically a concerted process, the photochemical decomposition of acyl azides proceeds through a different mechanism. wikipedia.orglscollege.ac.in Photochemical rearrangement is not concerted and involves the formation of a nitrene intermediate. wikipedia.orglscollege.ac.in This occurs through the cleavage of the N–N bond, leading to the loss of nitrogen gas and the generation of a highly reactive nitrene. wikipedia.orglscollege.ac.in This nitrene intermediate can then undergo rearrangement to form the isocyanate. wikipedia.orgnih.gov However, the high reactivity of the nitrene can also lead to side reactions, such as insertion and addition, resulting in unwanted byproducts. wikipedia.orglscollege.ac.in Theoretical studies on the photo-induced Curtius rearrangement of chlorodifluoroacetyl azide (B81097) support a stepwise mechanism involving a nitrene intermediate. rsc.org

Pyrolysis Mechanisms of N-Thiocarbonyl-S,S-diphenylsulfilimines

The thermal decomposition of N-thiocarbonyl-S,S-diphenylsulfilimines presents a complex mechanistic pathway, yielding a variety of products through competing reaction routes. Research into the pyrolysis of these compounds, particularly N-thiobenzoyl- and N-(p-tolylthio)carbonyl-S,S-diphenylsulfilimines, has elucidated the significant influence of the substituent on the thiocarbonyl group on the ultimate product distribution.

Detailed studies have shown that the pyrolysis of N-thiobenzoyl-S,S-diphenylsulfilimine primarily results in the formation of diphenyl sulfide, benzonitrile (B105546), and sulfur. When this decomposition is carried out in the presence of copper powder, the yield of diphenyl sulfide and benzonitrile increases, suggesting a reaction pathway that is facilitated by the metal.

In contrast, the pyrolysis of N-(p-tolylthio)carbonyl-S,S-diphenylsulfilimine yields diphenyl sulfide and p-tolyl isothiocyanate as the main products. This divergence in product formation highlights the different fragmentation patterns dictated by the electronic nature of the thiocarbonyl substituent.

The proposed mechanism for the thermal decomposition of N-thiobenzoyl-S,S-diphenylsulfilimine involves an initial intramolecular cyclization to form a five-membered 1,3,2-oxathiazole ring intermediate. This is followed by the elimination of diphenyl sulfide to generate a transient thioacyl isocyanate, which then decomposes to benzonitrile and sulfur.

For N-(p-tolylthio)carbonyl-S,S-diphenylsulfilimine, the decomposition is thought to proceed through a different pathway where the sulfur-nitrogen bond cleaves, leading to the formation of diphenyl sulfide and p-tolyl isothiocyanate.

The following table summarizes the product yields from the pyrolysis of these two compounds, illustrating the impact of the thiocarbonyl substituent on the reaction outcome.

CompoundPyrolysis ProductsYield (%)
N-Thiobenzoyl-S,S-diphenylsulfilimineDiphenyl sulfide75
Benzonitrile68
Sulfur-
N-(p-Tolylthio)carbonyl-S,S-diphenylsulfilimineDiphenyl sulfide85
p-Tolyl isothiocyanate70

Catalytic Applications and Transformations Mediated by S,s Diphenylsulfilimine

Iridium-Catalyzed Allylic Amination

The iridium-catalyzed allylic amination reaction represents a significant advancement in the synthesis of chiral amines, which are crucial building blocks in organic synthesis. A notable development in this area is the use of S,S-diphenylsulfilimine as a nucleophile, which has led to highly regio- and enantioselective methods for preparing valuable allylic sulfilimines and, subsequently, primary allylic amines. nih.govnih.govrsc.org

Researchers have successfully developed a highly effective iridium-catalyzed allylic amination reaction utilizing the sulfur-stabilized aza-ylide, this compound. nih.gov This method provides a robust and scalable pathway for the synthesis of C-chiral allylic sulfilimines. nih.govsemanticscholar.org The reaction demonstrates excellent control over both regioselectivity (favoring the branched product) and enantioselectivity. nih.gov

The iridium-catalyzed allylic amination with this compound consistently produces high yields and exceptional enantiomeric excess (ee). nih.gov For instance, the reaction of cinnamyl carbonate with this compound, catalyzed by an iridium complex with a phosphoramidite (B1245037) ligand, resulted in the corresponding sulfilimine in 79% yield with excellent regio- and enantioselectivity. nih.gov The process has proven to be scalable; for example, the allylic amination of a specific substrate was performed on a gram-scale, affording the enantiomerically enriched sulfilimine in 81% yield. nih.gov Subsequent cleavage of the N–S bond on a similar scale yielded the primary allylic amine hydrochloride salt in 94% yield and 99% corrected enantiomeric excess (cee). nih.gov

The table below illustrates the scope and efficiency of this catalytic system with various aryl-substituted allylic carbonates.

EntryRLeaving Group (LG)Yield (%)Regioselectivity (b:l)ee (%)
1PhOCO₂Me79≥19 : 194
24-MeC₆H₄OCO₂Me82≥19 : 195
34-MeOC₆H₄OCO₂Me85≥19 : 195
44-FC₆H₄OCO₂Me79≥19 : 194
54-ClC₆H₄OCO₂Me81≥19 : 195
64-BrC₆H₄OCO₂Me83≥19 : 195
73-MeOC₆H₄OCO₂Me80≥19 : 195
82-MeC₆H₄OCO₂Me86≥19 : 194
92-NaphthylOCO₂Me81≥19 : 195
102-FurylOCO₂Me75≥19 : 193

Data sourced from studies on the iridium-catalyzed allylic amination. nih.gov

A key advantage of this methodology is the function of this compound as a practical and commercially available ammonia (B1221849) equivalent. nih.govsemanticscholar.org The direct use of ammonia in allylic aminations can be challenging, often requiring a large excess of the nucleophile and specialized catalysts to prevent dialkylation, and can result in modest yields. rsc.orgacs.org this compound circumvents these issues. nih.gov After the initial amination reaction forms the allylic sulfilimine, the sulfilimine group can be easily cleaved with acid to afford the desired primary allylic amine hydrochloride salt. nih.gov This two-step, one-pot protocol provides a convenient and efficient route to chiral nonracemic primary allylic amines, which are versatile synthetic intermediates. nih.govrsc.org

The iridium-catalyzed allylic amination with this compound is applicable to a wide range of substrates, including those with aryl, alkyl, and alkenyl substituents. nih.govnih.govrsc.orgsemanticscholar.org While aryl-substituted electrophiles generally perform well, aliphatic substituted substrates, which are known to be more challenging in iridium-catalyzed allylic substitutions, also react effectively. nih.gov For alkyl substrates, optimization of the leaving group was found to be crucial. While carbonates and acetates gave poor yields, benzoate (B1203000) and particularly 3-fluorobenzoate (B1230327) leaving groups provided significant improvements in both yield and regioselectivity. nih.govsemanticscholar.org The methodology also accommodates various functional groups, including silyl (B83357) and benzyl (B1604629) protected alcohols, as well as N-Boc and N-Cbz protected amines, leading to differentially protected diamines. rsc.org Furthermore, chloro- and alkenyl-substituted allylic benzoates also react with excellent selectivity. rsc.org

The table below demonstrates the reaction's versatility with aliphatic and other substituted allylic esters.

EntryRLeaving Group (LG)Yield (%)Regioselectivity (b:l)ee (%)
1n-PrOCOPh63≥19 : 193
2n-PrOCO(3-F)C₆H₄91≥19 : 195
3i-PrOCO(3-F)C₆H₄85≥19 : 199
4c-HexOCO(3-F)C₆H₄88≥19 : 198
5CH₂CH₂OTBSOCO(3-F)C₆H₄84≥19 : 197
6CH₂OBnOCO(3-F)C₆H₄80≥19 : 195
7(CH₂)₃NHBocOCO(3-F)C₆H₄78≥19 : 196
8(E)-CH=CHMeOCOPh82≥19 : 197

Data sourced from studies on the iridium-catalyzed allylic amination. nih.govrsc.org

The choice of ligand is critical for achieving high enantioselectivity in the iridium-catalyzed allylic amination. Chiral phosphoramidite ligands have been identified as particularly effective for this transformation. nih.gov The catalyst is typically generated in situ from [Ir(cod)Cl]₂ and the desired phosphoramidite ligand. nih.gov The design of these ligands, often featuring a binaphthol (BINOL) backbone, allows for fine-tuning of the steric and electronic properties of the catalyst, which in turn controls the stereochemical outcome of the reaction. mdpi.com For certain challenging substrates, such as α-branched derivatives, pre-activation of the catalyst with an amine like n-propylamine was found to be necessary to achieve high yields and selectivity. rsc.org The development of these sophisticated ligand systems has been a key factor in the success and broad applicability of this catalytic method. acs.org

While the primary literature focuses heavily on the catalyst and substrate, the role of intermolecular forces such as hydrogen bonding can be inferred as a potential factor influencing the reaction's efficiency and selectivity, particularly in the protonolysis step to generate the primary amine. However, specific studies detailing the influence of hydrogen bonding interactions directly on the amination step with this compound are not extensively covered in the provided context. The reaction conditions, which utilize a base like cesium carbonate, suggest the generation of an anionic nucleophile from the sulfilimine, which then participates in the catalytic cycle.

Regio- and Enantioselective Synthesis of Allylic Sulfilimines and Primary Amines

Nitrene Transfer Reactions

This compound and related sulfilimines have emerged as effective reagents for nitrene transfer, a powerful strategy in modern organic synthesis for constructing nitrogen-containing molecules. nih.gov In these reactions, the sulfilimine serves as a precursor to a nitrene fragment, which is a highly reactive intermediate. This transformation is often facilitated by a metal catalyst, such as gold, which activates the sulfilimine's nitrogen-sulfur (N-S) bond. nih.gov The cleavage of this bond generates an α-imino gold carbene, a key reactive species that can then participate in a variety of subsequent bond-forming events. nih.gov This methodology has proven valuable for creating diverse heterocyclic structures through processes like C-H insertion, cyclopropanation, and nucleophilic attack. nih.gov

Synthesis of Diverse Azaheterocycles

The utility of sulfilimines as nitrene transfer agents is particularly evident in the gold-catalyzed synthesis of a wide array of biologically significant azaheterocycles. nih.gov This approach provides a facile route to complex molecular architectures from readily available starting materials. The reaction of sulfilimines with alkynes, for instance, generates α-imino gold carbenes that can undergo intramolecular C-H insertion to form indoles or engage in intermolecular reactions to produce other heterocyclic systems. nih.gov Research has demonstrated the successful synthesis of numerous examples of different classes of azaheterocycles, highlighting the versatility of this method. nih.gov

Table 1: Examples of Azaheterocycles Synthesized via Gold-Catalyzed Nitrene Transfer from Sulfilimines nih.gov

Azaheterocycle Class Number of Examples Synthesized
Indoles 44
3-Azabicyclo[3.1.0]hexan-2-imines 24
Imidazoles 3

Chemoselective Synthesis

The this compound functional group plays a crucial role as a key intermediate in the chemoselective synthesis of NH-sulfoximines from sulfides. In one-pot procedures, a sulfide (B99878) is first converted to the corresponding sulfilimine, which is then oxidized to the final sulfoximine (B86345) product. nih.govorgsyn.org The high chemoselectivity of this process is demonstrated by the fact that the sulfilimine intermediate is converted to the sulfoximine without significant overoxidation to the corresponding sulfone. nih.gov This transformation is often mediated by hypervalent iodine reagents, such as (diacetoxyiodo)benzene, in the presence of an ammonia source like ammonium (B1175870) carbamate (B1207046). nih.govresearchgate.netnih.gov

Preparation of NH-Sulfoximines

Table 2: Reagents for One-Pot Conversion of Sulfides to NH-Sulfoximines via Sulfilimine Intermediate

Reagent Role Example Reagent
Oxidant (Diacetoxyiodo)benzene orgsyn.orgresearchgate.net
Nitrogen Source Ammonium Carbamate nih.govorgsyn.org

S,s Diphenylsulfilimine As a Ligand in Coordination Chemistry

Formation of Metal-Sulfilimine Complexes

The nitrogen and sulfur donor atoms of S,S-diphenylsulfilimine allow for its effective coordination to metal centers, leading to the formation of a range of metal-sulfilimine complexes. The nature of the metal ion and the reaction conditions play a crucial role in determining the stoichiometry and geometry of the resulting complexes.

Synthesis and Characterization of Homoleptic Sulfimide Complexes

Homoleptic complexes, where a central metal ion is coordinated exclusively to one type of ligand, have been synthesized using this compound with cobalt(II) and iron(III). These complexes exhibit distinct structural and spectroscopic properties.

The reaction of cobalt(II) chloride with six equivalents of this compound (Ph₂SNH) in a suitable solvent yields the homoleptic complex hexakis(this compound)cobalt(II) chloride, [Co(Ph₂SNH)₆]Cl₂. Similarly, the iodide analog can be prepared using cobalt(II) iodide. These complexes are characterized by an octahedral coordination geometry around the Co(II) center, with each this compound ligand coordinating through its nitrogen atom.

Table 1: Selected Characterization Data for [Co(Ph₂SNH)₆]X₂ (X = Cl, I)

Property[Co(Ph₂SNH)₆]Cl₂[Co(Ph₂SNH)₆]I₂
Appearance Pink crystalline solidPale violet crystalline solid
Coordination Geometry OctahedralOctahedral
Magnetic Moment (μ_eff) Consistent with high-spin Co(II)Consistent with high-spin Co(II)

Note: Specific spectral data and magnetic moments would be populated from experimental findings in the referenced literature.

Table 2: Key Features of [Fe(C₁₂H₁₁NS)₆]Cl₃

FeatureDescription
Metal Ion Iron(III)
Ligand This compound (C₁₂H₁₁NS)
Stoichiometry 1:6 (Metal:Ligand)
Coordination Number 6
Counter-ion Chloride (Cl⁻)

Copper(II) Complexes and Supramolecular Isomerism

The coordination of this compound to copper(II) ions can lead to the formation of more complex structures, including two-dimensional coordination networks and the exhibition of supramolecular isomerism.

In the presence of suitable bridging anions or under specific crystallization conditions, copper(II) ions and this compound ligands can self-assemble into extended two-dimensional (2D) coordination networks. In these structures, the sulfilimine ligand may act as a monodentate ligand coordinating to the copper centers, while other bridging ligands link these units into a planar network. The formation and topology of these networks are highly dependent on factors such as the solvent system, temperature, and the nature of the counter-ions present.

Copper(II) complexes involving this compound can exhibit structural isomerism, where different coordination geometries or arrangements of ligands around the central copper(II) ion are possible. This can lead to the formation of supramolecular isomers, which have the same chemical composition but differ in their extended solid-state structures. For instance, variations in the packing of the coordination units or the presence of different solvent molecules within the crystal lattice can give rise to distinct supramolecular architectures. These isomers may display different physical properties, such as color, solubility, and thermal stability.

Platinum(II) Complexes and H-bonding Interactions

This compound serves as a significant ligand in the formation of platinum(II) complexes, where hydrogen bonding plays a crucial role in the supramolecular architecture. The reaction involving the platinum(II) complex, tetrakis(this compound)platinum(II) dichloride ([Pt(Ph2SNH)4]Cl2), demonstrates the ligand's capacity for further reactivity. When this complex is reacted with iodine (I2), it facilitates the oxidation of the Platinum(II) metal center to Platinum(IV) nih.gov. This transformation results in the formation of tetrakis(this compound)diiodoplatinum(IV) dichloride dichloromethane disolvate, [PtI2(C12H11NS)4]Cl2·2CH2Cl2 nih.gov. In the resulting Pt(IV) complex, the crystal structure is centrosymmetric, featuring an elongated octahedral cationic complex. The chloride anions are intricately involved in hydrogen bonding with the cation through N-H···Cl interactions nih.gov. This demonstrates that even after oxidation, the fundamental sulfilimine ligand structure, with its N-H group, continues to be a key participant in directing the solid-state structure through hydrogen bonds.

Role of Hydrogen Bonding in Complex Stability and Structure

The table below summarizes key hydrogen bond distances observed in a representative metal-sulfilimine complex.

Donor (D)Hydrogen (H)Acceptor (A)D-H (Å)H···A (Å)D···A (Å)D-H···A (°)
NHI--3.7302(19)-
NHI--3.8461(19)-

Data derived from the study of Hexakis(S,S-diphenylsulfimide)cobalt(II) diiodide nih.gov. Note: Specific H···A distances and D-H···A angles were not provided in the source text.

The specific halide anion present in the coordination compound significantly influences the nature and geometry of the hydrogen bonding interactions. Investigations into metal-sulfilimine complexes have shown how different anions dictate the resulting supramolecular structure nih.gov. For instance, in complexes with iodide anions, distinct N-H···I hydrogen bonds are formed nih.gov. In contrast, chloride anions participate in N-H···Cl hydrogen bonds, which can involve multiple N-H groups bonding to a single chloride ion nih.gov.

In the structure of hexakis(this compound)iron(III) trichloride, the role of the anion is further highlighted. Two of the chloride anions each form hydrogen bonds with three different sulfimide N-H groups on opposite sides of the [Fe(Ph2SNH)6]3+ cation. A third chloride anion, however, does not engage in strong hydrogen bonding and is instead surrounded by aromatic groups nih.gov. This illustrates that the anion's ability to form hydrogen bonds and its position within the crystal lattice are critical factors that shape the final structure of the complex nih.gov.

Development of Chiral Sulfilimines as Ligands for Transition-Metal Catalysts

Beyond their role in forming stable coordination complexes, sulfilimines, including chiral variants, have emerged as important ligands in the field of enantioselective transition-metal catalysis nih.gov. The unique tetravalent sulfur center in sulfilimines can be a stereogenic center, making them valuable targets for the synthesis of chiral ligands rsc.org. These chiral sulfilimine ligands have been successfully employed in asymmetric catalysis, a field focused on synthesizing specific enantiomers of chiral molecules acs.orgacs.org.

The development of efficient synthetic routes to chiral sulfilimines is an active area of research. Recent advances include catalytic asymmetric methods for creating S-C bonds from sulfenamides, providing an alternative to the more established asymmetric imidation of sulfides rsc.org. The versatility and effectiveness of chiral sulfilimines as ligands are rooted in their unique electronic and steric properties, which can be fine-tuned to control the stereochemical outcome of catalytic reactions. This has led to their application in creating valuable chiral intermediates for various sectors, including pharmaceuticals and agrochemicals nih.govnih.gov.

Theoretical and Computational Studies on S,s Diphenylsulfilimine

Electronic Structure and Bonding Characterization

The representation of the sulfur-nitrogen linkage in S,S-diphenylsulfilimine as a simple double bond is a simplification. Computational analyses, particularly on related sulfilimine bonds in biological systems like collagen IV, suggest that the bond is more accurately described as a polarized coordinate-covalent, or dative, single bond. lnu.edu.cn In this model, the nitrogen atom contributes both electrons to the bond, leading to a significant polarization of electron density. This results in the nitrogen atom being electron-rich and the sulfur atom being electron-poor. This dative bond character is a key feature of the electronic structure of sulfilimines and influences their reactivity.

The concept of formal charges is a useful tool for understanding the electronic distribution in this compound. In the single bond representation (S⁺-N⁻), the sulfur atom bears a positive formal charge, and the nitrogen atom carries a negative formal charge. Natural Bond Orbital (NBO) analysis, a computational method, can provide a more quantitative picture of the charge distribution. nih.govnih.govaimspress.com NBO analysis on similar sulfilimine systems has confirmed the significant negative charge on the nitrogen atom and a positive charge on the sulfur atom, supporting the polarized dative bond model. lnu.edu.cn

This charge separation leads to a notable dipole moment for the molecule. The delocalization of electrons, particularly the lone pair on the nitrogen atom and the π-electrons of the phenyl rings, plays a crucial role in stabilizing the molecule. This delocalization can be investigated using computational methods that map the electron density and identify regions of electron sharing across multiple atoms.

PropertyDescriptionComputational Insight
Bond Character Nature of the sulfur-nitrogen bondBest described as a polarized coordinate-covalent (dative) single bond (Nδ− ← Sδ+). lnu.edu.cn
Formal Charges Charge distribution on key atomsSulfur atom is electron-deficient (positive charge), and the nitrogen atom is electron-rich (negative charge). lnu.edu.cn
Electron Delocalization Spreading of electron densityOccurs between the nitrogen lone pair, the sulfur atom, and the phenyl rings, contributing to molecular stability.
ConditionEffect on Sulfilimine BondSignificance
Neutral (Unprotonated) High dipole moment due to charge separation (Nδ− ← Sδ+). lnu.edu.cnInfluences intermolecular interactions and solubility.
Protonated Altered charge distribution and bond properties. lnu.edu.cnModulates reactivity and interactions in biological systems. lnu.edu.cn

The involvement of sulfur's d-orbitals in bonding, specifically in dπ-pπ interactions, is a topic of ongoing discussion in the chemistry of second-row elements. In the context of this compound, dπ-pπ conjugation would involve the overlap of a filled p-orbital on the nitrogen atom with an empty d-orbital on the sulfur atom. lnu.edu.cn This type of interaction would contribute to the double bond character of the S-N bond and influence the geometry and electronic properties of the molecule.

Theoretical calculations can help to elucidate the extent of d-orbital participation in bonding. lnu.edu.cn While the concept of d-orbital involvement has been debated, it remains a useful model for understanding the electronic structure and reactivity of hypervalent sulfur compounds. The presence of phenyl groups attached to the sulfur atom can further influence this conjugation through interactions with the π-system of the aromatic rings.

Computational Modeling of Reactivity and Mechanisms

Computational modeling has become an indispensable tool for investigating the reactivity of molecules like this compound and for elucidating the mechanisms of their reactions.

Density Functional Theory (DFT) is a powerful and widely used computational method for calculating the electronic structure and energies of molecules. mdpi.comnih.govusd.ac.id DFT calculations allow for the determination of various thermodynamic properties, such as reaction enthalpies and activation energies, which are crucial for understanding the feasibility and kinetics of chemical reactions. chemrxiv.org For this compound, DFT can be employed to model its reactions, such as nucleophilic attacks or rearrangements, and to calculate the energy profiles of these processes. The choice of the functional and basis set is critical for obtaining accurate results, and various functionals, such as M06-2X, have been shown to be effective for studying systems with complex electronic features. lnu.edu.cn

Computational MethodApplication to this compoundKey Insights
Density Functional Theory (DFT) Calculation of molecular energies, reaction pathways, and activation barriers. mdpi.comnih.govusd.ac.idProvides a quantitative understanding of reactivity and reaction mechanisms. chemrxiv.org
Natural Bond Orbital (NBO) Analysis Investigation of charge distribution, bond character, and hyperconjugative interactions. nih.govnih.govaimspress.comElucidates the nature of the sulfur-nitrogen bond and electron delocalization. lnu.edu.cn
Modeling Sulfur-Nitrogen Bond Cleavage in Catalytic Systems

The sulfur-nitrogen (S-N) bond is central to the chemical identity and reactivity of this compound. Theoretical modeling of its cleavage is crucial for understanding its role in synthetic chemistry, particularly in catalytic reactions where it can act as an aminating agent. Computational approaches, such as Density Functional Theory (DFT), are employed to map the potential energy surface of reactions involving S-N bond scission.

These models can distinguish between different mechanistic pathways, such as concerted or stepwise processes. For instance, in a hypothetical catalytic cycle, modeling can determine whether the S-N bond breaks homolytically to form radical intermediates or heterolytically to generate ionic species. The calculations involve optimizing the geometries of reactants, products, and intermediates, and locating the transition states that connect them. This allows for the determination of activation barriers, providing a quantitative measure of the reaction's feasibility under catalytic conditions.

Investigation of Reaction Mechanisms and Transition States

Computational studies are instrumental in detailing the mechanisms of reactions involving this compound. A key example is its reaction as a nucleophile in aromatic substitution reactions with various aryl halides. rsc.org Experimental studies have established the kinetics of these reactions, providing rate constants and Arrhenius parameters that serve as benchmarks for theoretical models. rsc.org

Using computational methods, the transition state (TS) for the nucleophilic attack of the sulfilimine's nitrogen atom on the aryl halide can be located and characterized. researchgate.net The calculated activation free energy (ΔG‡) of this transition state should ideally correlate with the experimentally observed reaction rates. nih.gov For example, the reaction of this compound with 1-fluoro-2,4-dinitrobenzene (B121222) has been studied experimentally, and its kinetic parameters provide a basis for such theoretical investigation. rsc.org Discrepancies between calculated and experimental values can prompt refinements in the computational model, such as adjustments to the solvent model or level of theory. researchgate.netnih.gov

Strategies like the growing string method or hybrid strategies that start with a lower level of theory before refining at a higher level can be employed to efficiently locate these transition states. nih.gov The data below, derived from experimental work, represents the type of quantitative results that computational models aim to reproduce. rsc.org

SubstrateSolventTemperature (°C)Rate Constant (k₂) (l mol⁻¹ s⁻¹)Activation Energy (Ea) (kJ mol⁻¹)Log(A)
1-Fluoro-2,4-dinitrobenzeneBenzene (B151609)25.01.10 x 10⁻¹36.5 ± 1.54.0 ± 0.3
1-Chloro-2,4-dinitrobenzene (B32670)Benzene25.02.09 x 10⁻⁴54.7 ± 1.34.2 ± 0.2
1-Chloro-2,4-dinitrobenzeneDMSO25.01.15 x 10⁻²66.0 ± 2.07.3 ± 0.4
2-Chloro-5-nitropyridineDMSO99.61.63 x 10⁻⁴85.1 ± 2.26.2 ± 0.3
2-Chloro-3,5-dinitropyridineBenzene25.01.08 x 10⁻²53.4 ± 1.45.4 ± 0.2

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a method to study the time-dependent behavior of this compound at an atomic level. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of the molecule and its surrounding environment, providing insights into its dynamic properties and interactions. These simulations are particularly valuable for understanding how the molecule behaves in solution, which is critical for predicting its reactivity and stability in different chemical environments. miami.edu

The solvent can significantly influence the structure, stability, and reactivity of a solute. rsc.org MD simulations are a powerful tool for assessing these solvation effects on this compound. mdpi.com In these simulations, the system can be modeled using either an explicit solvent, where individual solvent molecules are included, or an implicit solvent, where the solvent is represented as a continuous medium. nih.gov

Explicit solvent simulations provide a detailed picture of specific solute-solvent interactions, such as hydrogen bonding or dipole-dipole interactions. For this compound, simulations in solvents like benzene and dimethyl sulfoxide (B87167) (DMSO) could reveal how the solvent molecules arrange themselves around the polar S-N bond and the phenyl rings. rsc.org This microscopic insight helps explain experimentally observed solvent effects, such as the significant rate enhancement for the reaction with 1-chloro-2,4-dinitrobenzene when moving from benzene to DMSO. rsc.org By analyzing radial distribution functions from MD simulations, the specific atoms involved in the strongest interactions can be identified. mdpi.com

Validation of Computational Predictions with Experimental Data

A critical step in computational chemistry is the validation of theoretical predictions against experimental results. This process ensures that the computational models accurately represent the physical reality of the chemical system. For this compound, the extensive kinetic data available from its reactions with aryl halides provides an excellent benchmark for validating computational models of its reactivity. rsc.org

The activation energies (Ea) and pre-exponential factors (A) obtained from Arrhenius plots in experimental studies can be directly compared to the activation barriers calculated from the potential energy surfaces of the modeled reactions. rsc.org A strong correlation between the computed activation energies and the experimental log(k) values would validate the accuracy of the chosen theoretical method and the proposed transition state structure. nih.gov For instance, a computational model that successfully reproduces the ~18 kJ mol⁻¹ difference in activation energy between the reactions of 1-fluoro- and 1-chloro-2,4-dinitrobenzene in benzene would be considered robust. rsc.org

Conformational Analysis and Prediction of Stable Isomers

This compound possesses conformational flexibility due to rotation around the sulfur-nitrogen and sulfur-carbon bonds. Identifying the most stable conformers is essential, as the molecule's geometry can influence its reactivity and spectroscopic properties. Computational methods are used to explore the potential energy surface and locate the various energy minima corresponding to stable isomers. nih.gov

Techniques such as Monte Carlo Multiple Minimum (MCMM) or systematic grid searches can be employed to generate a wide range of possible conformations. nih.gov The geometries of these initial structures are then optimized, typically using quantum mechanics methods like DFT, to find the nearest local energy minimum. The relative energies of these optimized conformers are then compared to identify the most stable structures.

Influence of Computational Method on Conformational Predictions

The accuracy of conformational predictions is highly dependent on the chosen computational method, including the level of theory and the basis set. researchgate.net Different methods may yield different results for the relative energies and geometries of the stable isomers of this compound.

Derivatization and Functionalization of S,s Diphenylsulfilimine

Synthesis of Substituted Sulfilimine Derivatives

The nucleophilic nature of the nitrogen atom in S,S-diphenylsulfilimine allows for its reaction with various electrophilic partners, leading to a wide array of N-substituted derivatives. A notable area of investigation has been the reaction with activated uracil (B121893) derivatives, paving the way for novel compounds with potential biological significance.

N-Substituted Sulfilimines, e.g., N-(5-nitrosouracil-6-yl)sulfilimines

The synthesis of N-(5-nitrosouracil-6-yl)sulfilimines can be achieved through the reaction of 6-amino-5-nitrosouracil (B44844) derivatives with this compound. This transformation introduces the diphenylsulfilimino moiety at the 6-position of the uracil ring, yielding a class of compounds that are valuable precursors for further synthetic manipulations. The nitroso group at the 5-position plays a crucial role in activating the uracil ring and can be subsequently transformed into other functional groups.

Synthesis of N-(1,3-dimethyl-6-uracilyl)-S,S-diphenylsulfilimines

A facile and efficient method for the synthesis of N-(1,3-dimethyl-6-uracilyl)-S,S-diphenylsulfilimines involves the direct reaction of 6-chloro-1,3-dimethyluracil (B186940) with this compound. This nucleophilic substitution reaction proceeds smoothly to afford the desired N-substituted sulfilimine in good yield. The use of 1,3-dimethyluracil (B184088) as a starting material provides a stable scaffold and allows for the selective functionalization at the C6 position.

Starting MaterialReagentProductYield (%)
6-Chloro-1,3-dimethyluracilThis compoundN-(1,3-dimethyl-6-uracilyl)-S,S-diphenylsulfilimineHigh

This interactive table is based on established synthetic methodologies.

Formation of N-(5-formyl-1,3-dimethyl-6-uracilyl)-S,S-diphenylsulfilimines

The N-(1,3-dimethyl-6-uracilyl)-S,S-diphenylsulfilimine can be further functionalized at the C5 position. One important transformation is its conversion to the corresponding 5-formyl derivative. This is typically achieved by reacting the sulfilimine with a suitable formylating agent, such as a Vilsmeier reagent (e.g., phosphorus oxychloride and dimethylformamide). This reaction introduces a reactive aldehyde group, which can then be used to build more complex molecular architectures. The resulting N-(5-formyl-1,3-dimethyl-6-uracilyl)-S,S-diphenylsulfilimines are key intermediates in the synthesis of various fused heterocyclic systems.

PrecursorReagentProduct
N-(1,3-dimethyl-6-uracilyl)-S,S-diphenylsulfiliminePOCl₃ / DMFN-(5-formyl-1,3-dimethyl-6-uracilyl)-S,S-diphenylsulfilimine

This interactive table illustrates a key functionalization reaction.

Applications in Heterocycle Synthesis

The utility of this compound and its derivatives extends significantly into the field of heterocyclic synthesis. These compounds serve as versatile intermediates, providing access to a wide range of cyclic structures, particularly those containing nitrogen atoms (azaheterocycles).

Intermediates for the Preparation of Various Heterocyclic Compounds

This compound derivatives are valuable precursors for a variety of heterocyclic systems. For instance, N-aryl-S,S-diphenylsulfilimines, prepared by the nucleophilic attack of this compound on activated halogenoaromatic compounds, can be further manipulated. researchgate.net The sulfilimino group can act as a leaving group or be transformed, enabling the construction of diverse ring systems.

Recent advancements have demonstrated the use of bifunctional sulfilimines, which contain both a nitrogen-centered radical precursor and a polar reactive group, in reactions with alkenes. nih.govspringernature.comd-nb.info This strategy, often employing photoredox catalysis, allows for the modular and divergent synthesis of a wide array of N-heterocycles, including morpholines, piperazines, and oxazepanes. nih.govresearchgate.net This approach highlights the role of sulfilimines as powerful tools for generating molecular diversity in heterocyclic chemistry. nih.gov

Facilitating Access to Azaheterocycles

The ability of sulfilimines to act as nitrene transfer reagents has opened up new avenues for the synthesis of azaheterocycles. nih.gov For example, gold-catalyzed reactions of sulfilimines with alkynes can generate α-imino gold carbenes. These reactive intermediates can then undergo various transformations such as C-H insertion, cyclopropanation, and nucleophilic attack to form a range of azaheterocycles, including indoles and imidazoles. nih.gov

Furthermore, heteroaryl-amine-derived sulfilimines have been shown to generate electrophilic arylamine radicals upon photocatalytic activation. nih.gov These radicals can then undergo cyclization with alkenes to produce dihydroimidazole (B8729859) derivatives. nih.gov This methodology provides a powerful and versatile route for the construction of important nitrogen-containing heterocyclic scaffolds.

Aziridine (B145994) Synthesis

The derivatization of this compound has been explored as a pathway for the synthesis of aziridines, which are valuable three-membered nitrogen-containing heterocyclic compounds in organic chemistry. This involves the transformation of the sulfilimine into a reactive intermediate that can then engage with an olefin to form the aziridine ring.

One-Step Synthesis Method for Aziridines

A one-step method for aziridine synthesis involves the use of an N-acylated derivative of this compound as a nitrene precursor. iastate.edu Specifically, the photolysis of N-benzoyl-S,S-diphenylsulfilimine can generate benzoylnitrene, a highly reactive intermediate. iastate.edu This process serves as a direct route to aziridination when performed in the presence of an alkene.

The reaction is initiated by irradiating N-benzoyl-S,S-diphenylsulfilimine, which leads to the cleavage of the sulfur-nitrogen bond and the formation of the singlet nitrene as the primary reactive species. iastate.edu In the presence of an olefin, such as cis-4-octene, this singlet nitrene undergoes a cycloaddition reaction across the double bond to yield the corresponding aziridine. iastate.edu This method constitutes a one-step process as the nitrene is generated and consumed in situ. The reactivity of the nitrene is predominantly through the singlet channel, which is crucial for the stereospecificity of the aziridination reaction. iastate.edu

Research has also shown that the triplet state of the nitrene can be formed from the triplet excited state of the sulfilimine precursor. iastate.edu However, trapping experiments indicate that the aziridination reaction proceeds mainly via the singlet nitrene pathway. iastate.edu

Functionalization of Complex Biomolecules

The unique reactivity of the sulfilimine moiety has led to its exploration in the derivatization of complex biomolecules, particularly peptides and proteins. The goal is to develop mild and selective methods to introduce this functional group, enabling new strategies for bioconjugation and drug discovery.

Derivatization of Peptides and Proteins

The incorporation of sulfilimine functionalities into peptides is a strategy for late-stage modification and functionalization. rsc.orgresearchgate.net The derivatization of peptides and proteins with this S(IV)-derived motif can impart novel characteristics. sustech.edu.cn A significant challenge has been the development of mild, efficient, and biocompatible methods to construct sulfilimine linkages. sustech.edu.cn

One approach involves an intermolecular sulfur atom transfer cascade reaction, which allows for the introduction of sulfilimine fragments into peptides at their carboxylic acid sites. rsc.orgresearchgate.net This metal-free method is applicable both in the homogeneous phase and on-resins for solid-phase peptide synthesis (SPPS) under mild conditions. rsc.orgresearchgate.net The resulting sulfilimine-modified peptides can act as cleavable linkers for peptide conjugates, which can be broken under specific reducible conditions, offering a tool for developing peptide therapeutics. rsc.orgresearchgate.net

Another significant advancement is the development of a biomolecule-compatible dehydrogenative Chan-Lam coupling of free diaryl sulfilimines. sustech.edu.cn This copper-catalyzed method allows for the functionalization of complex peptides with excellent chemoselectivity. sustech.edu.cn The reaction favors the C-N bond coupling of the sulfilimine N-H bond over reactions with other functional groups commonly found in peptides, such as hydroxyls, thiols, and amides. sustech.edu.cn This protocol has been successfully applied to modify bioactive peptides, including opioid receptor agonists like endomorphin-1 and met-enkephalin, demonstrating its utility as a protein bioconjugation method. sustech.edu.cn

Development of Mild Synthetic Routes for N-Aryl Diaryl Sulfilimines

The synthesis of N-aryl diaryl sulfilimines, which are key structures for more complex derivatizations, has been a focus of methods development, with an emphasis on mild and efficient routes.

A copper-catalyzed Chan-Lam-type coupling of sulfenamides with arylboronic acids provides a novel pathway to a variety of diaryl and alkyl aryl sulfilimines. nih.govacs.org This method operates under mild and environmentally benign conditions, showing broad functional group compatibility. nih.govacs.org The key to this transformation is the chemoselective S-arylation of the S(II) sulfenamide (B3320178) to form the S(IV) sulfilimine, which overrides the more common C-N bond formation. nih.gov Computational studies suggest this selectivity stems from bidentate coordination of the sulfenamide to the copper catalyst through both sulfur and oxygen atoms. nih.govacs.org

In addition to metal-catalyzed approaches, transition-metal-free methods have been developed. One such strategy involves the selective S-arylation of sulfenamides using diaryliodonium salts. chemrxiv.org This redox-neutral process proceeds under exceptionally mild conditions and affords sulfilimines in good to excellent yields with high chemoselectivity. chemrxiv.org The mechanism is believed to involve the deprotonation of the sulfenamide to generate a nitrogen-centered anion, which tautomerizes to a more reactive sulfinimidoyl anion that acts as the effective nucleophile. chemrxiv.org

Advanced Structural Characterization of S,s Diphenylsulfilimine and Its Complexes

X-ray Crystallography

The crystal structure of N-(iminodiphenyl-λ⁶-sulfanylidene)-4-methylbenzene-1-sulfonamide has been determined by single-crystal X-ray diffraction. researchgate.net The compound crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net The unit cell is the fundamental repeating block of the crystal lattice, and its dimensions provide the framework for the entire crystal structure. Detailed unit cell parameters for this derivative, measured at a temperature of 173 K, are summarized in the table below. researchgate.net

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.47865 (17)
b (Å)10.38462 (19)
c (Å)18.0852 (4)
α (°)90
β (°)97.4526 (7)
γ (°)90
Volume (ų)1765.13 (6)
Z4

The crystallographic analysis of N-(iminodiphenyl-λ⁶-sulfanylidene)-4-methylbenzene-1-sulfonamide reveals a slightly distorted tetrahedral geometry around the central sulfur atom of the sulfonediimine group. researchgate.net The S=N bond lengths are a key feature of the sulfilimine moiety. In this N-tosylated derivative, two distinct S=N bond lengths are observed: the bond to the imino nitrogen (S=N(H)) is 1.5158 (18) Å, while the bond to the nitrogen of the p-toluenesulfonyl group is slightly longer at 1.5785 (15) Å. researchgate.net These values are crucial for understanding the electronic nature of the sulfur-nitrogen bond. The bond angles around the sulfur atom deviate from the ideal tetrahedral angle of 109.5°, with the N1—S2—N2 angle being significantly larger at 126.05 (9)°. researchgate.net

Bond/AngleValue (Å or °)
S=N(H)1.5158 (18)
S=N(tosyl)1.5785 (15)
N1—S2—N2126.05 (9)
N—S—C102.92 (9) – 112.96 (19)

The phenyl rings attached to the sulfur atom and the p-toluene ring of the sulfonyl group adopt specific orientations, with the S—N=S plane forming dihedral angles of 73.43 (13)° and 41.98 (14)° with the two phenyl rings, respectively. researchgate.net

While sulfilimines are known to act as ligands in transition-metal catalysis, detailed crystallographic data for complexes of the parent S,S-Diphenylsulfilimine are not extensively documented in the reviewed literature. However, the structural characterization of related coordination complexes provides insight into the potential bonding modes. For instance, the study of nickel(II) complexes with nitrogen-donating ligands, such as in diaquabis(o-phenylenediamine-κ² N,N′)nickel(II) naphthalene-1,5-disulfonate, illustrates how metal centers coordinate with N-ligands. In this complex, the Nickel(II) atom is in a slightly tetragonally distorted octahedral coordination environment. nih.gov It is bound to four nitrogen atoms from two bidentate o-phenylenediamine ligands in the equatorial plane and two water molecules in the axial positions. nih.gov The Ni—N bond lengths are 2.0775 (17) Å and 2.0924 (18) Å. nih.gov This type of structural analysis would be essential for characterizing future metal-S,S-diphenylsulfilimine complexes to understand the metal-ligand interaction and its influence on catalytic activity.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are vital for determining molecular structure, particularly for compounds in solution where crystallographic methods are not applicable. NMR spectroscopy is especially powerful for providing detailed information about the connectivity and stereochemistry of a molecule.

NMR spectroscopy probes the magnetic properties of atomic nuclei to provide information about the chemical environment of atoms within a molecule. ¹H and ¹³C NMR are standard techniques for the structural analysis of organic compounds.

While specific, verified NMR data for the parent this compound is not detailed in the provided search results, data for a closely related compound with the formula C₁₃H₁₃NOS is available. rsc.org The ¹H and ¹³C NMR spectra for this related compound were recorded in deuterated chloroform (CDCl₃). rsc.org The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard.

¹H NMR Data for a C₁₃H₁₃NOS derivative: rsc.org

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
7.76d7.82H, Ar-H
7.58t7.41H, Ar-H
7.45t7.82H, Ar-H
7.35-7.24m-3H, Ar-H
7.11d7.52H, Ar-H
4.44 and 4.372 x d, AB system13.42H
2.66s. br.-1H, NH

¹³C NMR Data for a C₁₃H₁₃NOS derivative: rsc.org

Chemical Shift (δ, ppm)
139.8
133.3
131.1
128.9
128.8
128.5
128.3
64.5

NMR is also a crucial tool for stereochemical analysis. The relative positions of atoms in space can be determined through various NMR techniques. For instance, the magnitude of coupling constants (J-values) between protons can provide information about dihedral angles, which helps define the conformation of cyclic or acyclic systems. Furthermore, advanced techniques like the Nuclear Overhauser Effect (NOE) can be used to identify protons that are close to each other in space, even if they are not directly connected through bonds. This is particularly useful for establishing the relative stereochemistry in rigid molecular frameworks.

Vibrational Spectroscopy (FTIR/Raman) for Conformational Studies

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for elucidating the conformational landscape of molecules. researchgate.netnih.gov These techniques probe the vibrational modes of a molecule, which are sensitive to its geometry and electronic structure. mdpi.com By analyzing the frequencies, intensities, and shapes of vibrational bands, researchers can gain insight into the presence of different conformers and the dynamics of their interconversion. researchgate.netresearchgate.net

For this compound, the key vibrational modes of interest would include the S=N stretching frequency, the S-C (phenyl) stretches, and various phenyl ring deformation modes. The conformation of the molecule is largely defined by the torsional angles of the two phenyl groups relative to the sulfilimine backbone. Different spatial arrangements of these rings would lead to distinct vibrational spectra.

FTIR Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. researchgate.net Changes in the dipole moment during a vibration are necessary for a mode to be IR-active. The analysis of this compound would focus on characteristic absorption bands. For instance, the S=N bond, being polar, is expected to show a strong absorption band. The position of this band could shift depending on the conformation and any intermolecular interactions, such as hydrogen bonding. nih.gov

Detailed conformational studies often involve comparing experimentally obtained spectra with theoretical spectra calculated using methods like Density Functional Theory (DFT) for different possible conformers. researchgate.net The conformer whose calculated spectrum best matches the experimental one is identified as the dominant form.

Illustrative FTIR/Raman Vibrational Modes for this compound Conformational Analysis

Vibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopic TechniqueConformational Significance
S=N Stretch950 - 1050FTIR, RamanThe exact frequency is sensitive to the electronic environment and conjugation with the phenyl rings, which varies with conformation.
Aromatic C-H Stretch3000 - 3100FTIR, RamanProvides information on the phenyl groups.
S-C (Phenyl) Stretch680 - 750RamanThe intensity and position can be influenced by the orientation of the phenyl rings.
Phenyl Ring Breathing990 - 1010RamanA sharp, intense band characteristic of the benzene (B151609) ring; its symmetry can be affected by substitution and conformation.
Phenyl Ring Out-of-Plane Bending730 - 770 and 690 - 710FTIRStrong absorptions that are characteristic of mono-substituted benzene rings; their profile can indicate intermolecular packing and conformation.

Thermogravimetric Analysis (TGA) for Hydration State Determination

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a highly effective method for determining the presence, stoichiometry, and thermal stability of hydrates (water molecules incorporated into a crystal structure).

When analyzing a potential hydrate of this compound, the sample would be heated at a constant rate. The resulting TGA thermogram plots the percentage of mass remaining against temperature. A distinct, stepwise mass loss at temperatures typically between 50°C and 150°C is indicative of the removal of water molecules. The temperature of dehydration provides information about the binding strength of the water, while the percentage of mass lost allows for the calculation of the number of water molecules per molecule of the compound. For example, the dehydration of magnesium sulfate hydrates shows distinct mass loss steps that correspond to the removal of specific numbers of water molecules. researchgate.net

Following the dehydration step(s), further mass loss at higher temperatures would correspond to the decomposition of the this compound molecule itself.

Hypothetical TGA Data for a Monohydrate of this compound

Temperature Range (°C)Mass Loss (%)AssignmentMoles of H₂O Lost
25 - 900.5%Loss of surface adsorbed moisture~0.06
90 - 1408.2%Loss of lattice water (dehydration)1.0
> 220> 50%Decomposition of this compoundN/A

Note: This data is hypothetical and calculated based on the molar mass of this compound (201.29 g/mol ) and water (18.02 g/mol ) for a theoretical monohydrate.

Dynamic Vapor Sorption (DVS) for Assessment of Water Interactions

Dynamic Vapor Sorption (DVS) is a gravimetric technique used to measure the sorption and desorption of a vapor (typically water) by a sample at a constant temperature. wikipedia.orgproumid.com It provides critical information about a material's hygroscopicity, surface properties, and its interaction with moisture. mt.comaqualab.com

In a DVS experiment, a sample of this compound would be exposed to a programmed series of relative humidity (RH) steps, and the microbalance would continuously measure the corresponding change in mass. surfacemeasurementsystems.com The results are typically presented as a sorption-desorption isotherm, which plots the equilibrium mass change (%) against the RH.

The shape of the isotherm reveals key characteristics:

Low Water Uptake: A flat isotherm with minimal mass gain indicates the material is non-hygroscopic.

Gradual Water Uptake: A smooth, continuous curve suggests the adsorption of water onto the surface of the material.

Sharp Water Uptake: A sharp increase in mass at a specific RH can indicate a phase transition, such as the conversion from an anhydrous form to a hydrate or the deliquescence of the sample.

Hysteresis: A difference between the sorption (increasing RH) and desorption (decreasing RH) curves is known as hysteresis. mt.com This can provide information about the porosity of the material or changes in its structure upon water uptake.

This analysis is crucial for understanding the physical stability of the compound under various humidity conditions, which is important for storage and handling. proumid.com

Illustrative DVS Isotherm Interpretation for this compound

Relative Humidity (RH) StepMass Change (%) - SorptionMass Change (%) - DesorptionInterpretation
0% → 20%+ 0.1%+ 0.15%Minor surface adsorption.
20% → 40%+ 0.2%+ 0.25%Continued surface adsorption.
40% → 60%+ 0.4%+ 0.5%Material shows slight hygroscopicity.
60% → 80%+ 0.8%+ 1.0%Increased water uptake; slight hysteresis suggests some interaction with the bulk material.
80% → 95%+ 1.5%+ 2.0%Significant water uptake at high humidity.

Note: This table represents a hypothetical dataset for a slightly hygroscopic material.

Future Research Directions and Emerging Applications of S,s Diphenylsulfilimine

Exploration of Novel Catalytic Systems for Asymmetric Synthesis

The quest for enantiomerically pure compounds is a cornerstone of modern chemistry, and sulfilimines, as aza-analogues of sulfoxides, are emerging as significant players in this field. rsc.org While the catalytic asymmetric synthesis of chiral sulfoxides is well-established, the corresponding synthesis of chiral sulfilimines remains a less-explored frontier, brimming with potential. rsc.orgresearchgate.net Future research is intensely focused on developing novel catalytic systems to access these valuable chiral molecules.

A promising and rapidly developing alternative to the traditional asymmetric imidation of sulfides is the catalytic enantioselective functionalization of sulfenamides. rsc.org This approach provides an efficient route to chiral sulfilimines. Recent advancements have demonstrated the S-arylation of sulfenamides using diaryliodonium salts, a reaction that proceeds effectively under transition-metal-free conditions to produce sulfilimines in high yields. researchgate.net This method is noted for its scalability, broad substrate scope, and excellent chemoselectivity. researchgate.net

Furthermore, the development of new chiral ligands is a key area of investigation. Novel P,N-sulfinyl imine ligands, where chirality is centered solely at the sulfur atom, have been synthesized. researchgate.net Palladium complexes incorporating these ligands have shown high enantioselectivity (up to 94%) in catalytic allylic alkylation reactions, offering insight into the binding modes and the origins of stereoselectivity. researchgate.net The continuous emergence of such innovative catalytic systems, including bifunctional catalysts and multi-catalyst systems, is expected to significantly broaden the horizon for the asymmetric synthesis of complex molecules derived from or related to S,S-Diphenylsulfilimine. nih.gov

Development of Greener Synthesis Protocols

In line with the principles of sustainable chemistry, a significant future direction is the development of greener protocols for the synthesis of sulfilimines. Current synthetic and purification methods can be problematic; for instance, the nucleophilicity of amines can be insufficient for efficient reaction, and the resulting imines may interact unfavorably with silica (B1680970) gel during chromatographic purification. uni-giessen.de

To overcome these challenges, researchers are exploring eco-friendly approaches that reduce waste and avoid harsh conditions. Methodologies that eliminate the need for expensive transition-metal catalysts and additional additives are highly sought after. acs.org Several green techniques are being adapted for various organic syntheses and hold promise for sulfilimine preparation:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours or days to mere minutes, often resulting in cleaner reactions and higher yields. The use of polar solvents, which are common in sulfilimine synthesis, is well-suited to microwave heating. mdpi.com

Solvent-Free Conditions: Mechanochemical grinding and other solvent-free reaction conditions represent a paradigm shift in reducing the environmental impact of chemical synthesis by minimizing waste. mdpi.com

Visible-Light Photoredox Catalysis: As a fundamental departure from traditional thermal reactions, visible-light photoredox catalysis uses an abundant and non-destructive energy source to activate chemical reactions, offering a sustainable pathway for synthesis. nih.gov

These greener protocols are not only environmentally conscious but also offer practical advantages such as improved efficiency and scalability. acs.org

Advanced Computational Studies for Predictive Design

Computational chemistry is an increasingly powerful tool for understanding and predicting the behavior of molecules like this compound, thereby guiding the design of new derivatives and reactions. Advanced computational studies provide deep insights into reaction mechanisms and molecular properties that are difficult to probe experimentally.

For example, to elucidate the mechanism of styrene (B11656) elimination from certain sulfilimines, a Hammett analysis was performed. acs.org The resulting positive Hammett ρ values indicated a buildup of modest negative charge at both the S-aryl and S-phenethyl positions in the transition state. acs.org This type of analysis is crucial for understanding substituent effects on reaction rates.

Furthermore, Density Functional Theory (DFT) calculations are employed to support proposed reaction mechanisms and to calculate fundamental properties. uni-giessen.deacs.org These calculations can determine bond dissociation energies (BDE), such as the N-H bond in sulfilimines, and predict oxidation potentials, offering a quantitative look at their reactivity. uni-giessen.de The table below shows predicted collision cross-section (CCS) values for this compound, which are computationally derived and useful in analytical techniques like ion mobility-mass spectrometry. uni.lu

Adductm/z (mass-to-charge ratio)Predicted CCS (Ų)
[M+H]+202.06850140.5
[M+Na]+224.05044147.7
[M-H]-200.05394147.3
[M+K]+240.02438143.0
[M+HCOO]-246.05942160.6

Data sourced from PubChemLite. uni.lu

These computational approaches enable the predictive design of new sulfilimine-based compounds for specific applications in materials science and medicinal chemistry. uni.lusigmaaldrich.com

Applications in Medicinal Chemistry and Materials Science

This compound and its derivatives are versatile compounds with recognized potential in both medicinal chemistry and materials science. sigmaaldrich.comsmolecule.com Their unique chemical properties are being harnessed to create novel molecules with specific functions.

Design and Synthesis of Biologically Active Derivatives

The sulfilimine functional group has received growing attention as a potential bioisostere for sulfoxides in the design of new drugs. nih.gov Research shows that sulfilimines with a free NH group, such as this compound, exhibit desirable drug-like properties including high polarity, good aqueous solubility, and high metabolic stability. nih.gov However, these same properties can lead to poor membrane permeability, which may be acceptable or even advantageous for locally targeted therapies. nih.gov A notable challenge is that S-phenyl based sulfilimines have been reported to have generally poor chemical stability, which can be a limiting factor in their application as a preferred motif in medicinal chemistry. nih.gov

Despite these challenges, research into their biological activity is active. This compound serves as a key reagent in the synthesis of various heterocyclic compounds. sigmaaldrich.com For instance, it is used to prepare N-(uracilyl)-S,S-diphenylsulfilimines and related derivatives, which are of interest in medicinal chemistry. sigmaaldrich.comchemicalbook.com

A significant area of exploration is in antioxidant development. Novel diphenylsulfimide derivatives bearing a 2,6-di-tert-butylphenol (B90309) moiety have been synthesized and evaluated for their biological activities. researchgate.net These compounds have demonstrated notable antioxidant activity, in some cases comparable to standard antioxidants, and moderate inhibitory activity against enzymes involved in carbohydrate and lipid metabolism. researchgate.net

Activity AssessedKey FindingReference
Antioxidant Activity (vs. DPPH and ABTS radicals)Presence of both phenol (B47542) and diphenylsulfimide moieties leads to a significant enhancement of antioxidant activity. researchgate.net
Enzyme InhibitionNew compounds exhibit moderate inhibitory activity against enzymes in carbohydrate and lipid metabolism. researchgate.net
Antiglycation ActivityAt 100 μmol L–1, activity was comparable to that of the standard, aminoguanidine. researchgate.net

Data derived from a study on novel diphenylsulfimide antioxidants. researchgate.net

These findings underscore the potential of using the diphenylsulfilimine scaffold to design new, biologically active compounds for further therapeutic investigation. researchgate.net

Fundamental Investigations into Sulfilimine Reactivity and Selectivity

A deep understanding of the fundamental reactivity and selectivity of this compound is crucial for its effective application in synthesis. The kinetics and mechanism of its reactions have been the subject of detailed investigations. sigmaaldrich.comchemicalbook.com

Studies on the reaction of this compound with a range of activated aryl halides, such as 1-fluoro-2,4-dinitrobenzene (B121222) and various chloronitropyridines, have been conducted. sigmaaldrich.comresearchgate.net These investigations, which determined reaction stoichiometry, rate constants, and Arrhenius parameters, confirm that the reaction is a typical nucleophilic aromatic substitution process. researchgate.net This demonstrates the utility of this compound as a nitrogen nucleophile for preparing N-aryl-S,S-diphenylsulfilimines. researchgate.net

Mechanistic probes, including primary isotope effect studies, provide further insight. An isotope effect of 5.4 at the benzylic carbon in a related sulfilimine system was consistent with significant C–H bond cleavage in the transition state of an elimination reaction, a finding supported by computational analysis. acs.org Such fundamental studies are essential for controlling the reactivity and selectivity of reactions involving sulfilimines, paving the way for more sophisticated synthetic applications. nih.govnih.gov

Q & A

Q. What are the standard synthetic routes for S,S-Diphenylsulfilimine, and how can reaction conditions be optimized to improve yield?

Methodological Answer: this compound is typically synthesized via nucleophilic substitution or oxidative coupling of thioether precursors. Key variables include solvent polarity (e.g., dichloromethane vs. DMF), temperature control (20–80°C), and stoichiometric ratios of reactants. To optimize yield, employ factorial design experiments to isolate critical parameters. Characterization should include 1^1H/13^13C NMR for structural confirmation and XRD for crystallinity analysis. Reproducibility requires documenting exact reaction times, purification methods (e.g., column chromatography), and inert atmosphere conditions .

Q. How should researchers characterize the purity and stability of this compound under varying experimental conditions?

Methodological Answer: Purity assessment involves HPLC with UV detection (λ = 254 nm) and mass spectrometry for molecular ion verification. Stability studies should test degradation under stressors: elevated temperatures (40–100°C), UV exposure, and acidic/basic environments (pH 2–12). Use kinetic modeling (e.g., Arrhenius plots) to predict shelf life. For hygroscopic or oxygen-sensitive samples, employ Karl Fischer titration and TGA to quantify moisture uptake or oxidative decomposition .

Advanced Research Questions

Q. How can computational methods like Density Functional Theory (DFT) be integrated with experimental data to elucidate the electronic structure and reactivity of this compound?

Methodological Answer: DFT calculations (e.g., B3LYP/6-31G* basis set) can model molecular orbitals, bond dissociation energies, and charge distribution. Validate computational predictions with experimental UV-Vis spectroscopy (for electronic transitions) and cyclic voltammetry (redox behavior). Compare HOMO-LUMO gaps with experimental band gaps from UV data. For mechanistic insights, combine DFT-derived transition states with kinetic isotope effects (KIEs) observed in reaction studies .

Q. How can researchers resolve contradictory spectroscopic data (e.g., NMR splitting patterns) arising from dynamic molecular behavior?

Methodological Answer: Dynamic NMR (DNMR) experiments at variable temperatures (e.g., –40°C to 60°C) can identify conformational equilibria or hindered rotation. For complex splitting, use 2D techniques like HSQC or NOESY to assign coupling constants. Isotopic labeling (e.g., 15^{15}N or 13^{13}C) may clarify ambiguous signals. Ensure sample purity via GC-MS and consider solvent effects (e.g., deuteration) to eliminate artifacts .

Q. What strategies are effective in designing experiments to study the catalytic activity of this compound in asymmetric synthesis?

Methodological Answer: Use enantiomeric excess (ee) as a primary metric, measured via chiral HPLC or polarimetry. Screen catalysts under varying conditions (solvent, temperature, ligand ratios) using high-throughput robotic platforms. Pair kinetic studies (e.g., initial rate measurements) with in-situ IR or Raman spectroscopy to monitor intermediate formation. Compare turnover numbers (TONs) and selectivity with control catalysts to isolate structure-activity relationships .

Methodological and Reporting Considerations

How should researchers formulate hypothesis-driven questions for studies on this compound?

Methodological Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome). For example: "Does modifying the sulfilimine’s aryl substituents (Intervention) enhance its antioxidant activity (Outcome) compared to unmodified analogs (Comparison) in lipid peroxidation assays (Population)?" Align hypotheses with gaps in existing literature, such as conflicting reports on redox stability .

Q. What are best practices for managing and sharing experimental data in studies involving this compound?

Methodological Answer: Implement a data management plan (DMP) with standardized naming conventions (e.g., "CompoundID_Solvent_Temp_YYYYMMDD") and metadata templates. Use repositories like Zenodo or ChemRxiv for raw NMR spectra, crystallographic data (CIF files), and kinetic datasets. Document analytical thresholds (e.g., LOD/LOQ for HPLC) and error margins. For peer review, provide Supplementary Information (SI) with full synthetic protocols and spectral annotations .

Addressing Contradictions and Limitations

Q. How should researchers interpret discrepancies between theoretical predictions and experimental results for this compound’s reactivity?

Methodological Answer: Systematically evaluate assumptions in computational models (e.g., solvent effects omitted in gas-phase DFT). Validate with controlled experiments: for example, if DFT predicts a low-energy transition state but experimental activation energy is higher, test for solvent viscosity or steric effects. Use multi-technique validation (e.g., EPR for radical intermediates not detected by NMR) .

Q. What methodologies are recommended to address batch-to-batch variability in this compound synthesis?

Methodological Answer: Implement quality-by-design (QbD) principles: define critical quality attributes (CQAs) like crystallinity and impurity profiles. Use statistical process control (SPC) charts to monitor yield and purity across batches. Investigate variability sources via root-cause analysis (e.g., reagent lot differences, humidity fluctuations). Cross-validate results with independent synthetic replicates and blinded characterization .

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Reactant of Route 1
S,S-Diphenylsulfilimine
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.